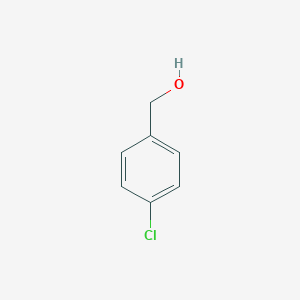

4-Chlorobenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHGDVCPCZKZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073937 | |

| Record name | 4-Chlorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-76-7 | |

| Record name | 4-Chlorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8BS53B6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorobenzyl Alcohol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Chlorobenzyl alcohol (CAS No. 873-76-7). The information is intended for professionals in research and development who utilize this compound as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2]

Chemical and Physical Properties

This compound is a white to beige crystalline solid at room temperature.[3] It is characterized by a benzyl (B1604629) alcohol structure with a chlorine atom substituted at the para-position of the benzene (B151609) ring.[1] This substitution influences its reactivity and physical properties compared to unsubstituted benzyl alcohol. The compound is stable under normal storage conditions but is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClO | [1] |

| Molecular Weight | 142.58 g/mol | [4] |

| Melting Point | 68-72 °C | [3][5] |

| Boiling Point | 234 °C (at 760 mmHg) | [3][6] |

| Density | ~1.11 g/cm³ (estimate) | [7] |

| Solubility in Water | 2.5 g/L (at 20 °C) | [3][5] |

| Solubility (Other) | Soluble in methanol (B129727), ethanol, ether | [1][3] |

| pKa | 14.16 (Predicted) | N/A |

| Flash Point | 70 °C | [7] |

| LogP (Octanol/Water) | 1.83 - 1.96 | [7] |

Molecular and Crystal Structure

The structural characteristics of this compound have been elucidated through spectroscopic methods and X-ray crystallography.

Molecular Structure

-

IUPAC Name : (4-chlorophenyl)methanol[4]

-

SMILES : OCc1ccc(Cl)cc1[4]

-

InChI Key : PTHGDVCPCZKZKR-UHFFFAOYSA-N[4]

The molecule consists of a chlorophenyl group attached to a methanol moiety. The presence of the hydroxyl (-OH) group allows it to participate in reactions such as esterification and oxidation, while the chloro-substituted aromatic ring is amenable to various organic transformations.[1][3]

Crystal Structure

The crystal structure of this compound was determined by X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁. The crystal structure is characterized by chains of O--H...O hydrogen bonds extending along the crystallographic 2₁ axis.[8] Key crystallographic parameters are detailed in the table below.

| Crystallographic Parameter | Value | Source |

| Crystal System | Monoclinic | [8] |

| Space Group | P2₁ | [8] |

| Unit Cell Dimensions | a = 12.069(3) Å | [8] |

| b = 4.933(1) Å | [8] | |

| c = 5.906(3) Å | [8] | |

| β = 102.63(3)° | [8] | |

| Unit Cell Volume (V) | 343.1(2) ų | [8] |

| Molecules per Unit Cell (Z) | 2 | [8] |

| Calculated Density (Dx) | 1.381 Mg m⁻³ | [8] |

Spectroscopic Profile

-

Infrared (IR) Spectroscopy : The IR spectrum exhibits a characteristic broad absorption band in the region of 3400-3584 cm⁻¹ due to the O-H stretching of the hydroxyl group. Aromatic C-H stretching appears around 3000-3100 cm⁻¹, and C-C stretching within the aromatic ring is observed at 1585-1600 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum typically shows a singlet for the benzylic protons (-CH₂OH) around 4.7 ppm. The aromatic protons appear as two doublets in the 7.3 ppm region, characteristic of a 1,4-disubstituted benzene ring. The hydroxyl proton signal is variable and may appear as a broad singlet.

-

¹³C NMR : The carbon of the -CH₂OH group resonates around 64 ppm. The aromatic carbons show four distinct signals, with the carbon bearing the chlorine atom appearing at approximately 133 ppm and the carbon bearing the CH₂OH group at around 139 ppm.

-

Experimental Protocols

This compound is primarily synthesized via two common laboratory methods: the Cannizzaro reaction starting from 4-chlorobenzaldehyde (B46862) and the hydrolysis of 4-chlorobenzyl chloride.

Synthesis via Cannizzaro Reaction

This method involves the base-induced disproportionation of 4-chlorobenzaldehyde, which lacks α-hydrogens, to yield both this compound and 4-chlorobenzoic acid.

Methodology:

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2.00 g (14.2 mmol) of 4-chlorobenzaldehyde in 6 mL of methanol.

-

Addition of Base : To this solution, add 5 mL of a pre-prepared 11 M aqueous potassium hydroxide (B78521) (KOH) solution.

-

Reflux : Heat the reaction mixture to reflux using a suitable heating mantle. Maintain a gentle reflux for approximately 1 hour. The mixture will appear as a thick emulsion.

-

Cooling and Extraction : After 1 hour, remove the heat source and allow the mixture to cool to room temperature. Transfer the entire contents to a separatory funnel, rinsing the flask with 25 mL of water and adding it to the funnel.

-

Product Separation : Extract the aqueous mixture with two 15 mL portions of dichloromethane (B109758) (CH₂Cl₂). The this compound will partition into the organic (lower) layer, while the potassium 4-chlorobenzoate (B1228818) salt remains in the aqueous (upper) layer.

-

Isolation of Alcohol : Combine the organic layers. Wash with a saturated sodium bicarbonate solution, then with water. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the crude this compound.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as an acetone/hexane mixture.

Synthesis via Hydrolysis of 4-Chlorobenzyl Chloride

This industrial method involves the nucleophilic substitution of the chloride on the benzylic carbon of 4-chlorobenzyl chloride by a hydroxide or carbonate ion.

Methodology:

-

Reaction Setup : In a 50L glass-lined reactor, add 35 kg of water, followed by the slow addition of 5 kg of sodium carbonate (Na₂CO₃) and 1.5 kg of 30% sodium hydroxide (NaOH) solution under stirring.

-

Heating : Raise the temperature of the alkaline solution to 30-40 °C.

-

Substrate Addition : Slowly add a mixture of 5 kg of 4-chlorobenzyl chloride and 200 g of toluene (B28343) dropwise into the reactor.

-

Reflux : After addition is complete, heat the mixture to 90-105 °C and maintain reflux for 5-15 hours. Monitor the reaction progress by analyzing the consumption of 4-chlorobenzyl chloride.

-

Work-up : Once the reaction is complete (residual starting material <1%), cool the mixture to 25-30 °C. The product will crystallize out of the solution.

-

Isolation : Filter the solid crude product and wash it with water until the pH of the filtrate is neutral (pH ~7.5).

-

Purification : The crude product is then recrystallized from an organic solvent, such as o-xylene. The purified crystals are filtered and dried under reduced pressure at 40-50 °C to yield the final product.

Biological Activity and Applications

This compound does not have well-documented roles in specific biological signaling pathways. Its primary significance in the life sciences is as a versatile chemical intermediate. It serves as a crucial building block for a wide range of biologically active molecules. Some sources note general antimicrobial properties, which makes it useful as a preservative in some cosmetic and pharmaceutical formulations.[1][5]

Its main applications include:

-

Protecting Group : Used to protect carboxyl groups as 4-chlorobenzyl esters, which are more stable to acidic conditions than their corresponding benzyl esters.[2][5]

-

Pharmaceutical Synthesis : An intermediate in the manufacturing of various active pharmaceutical ingredients (APIs).[9]

-

Agrochemicals : A precursor for the synthesis of certain pesticides and herbicides.[1]

-

Other Industries : Used as a solvent in paint strippers and waterborne coatings, and as a component in the synthesis of fragrances and flavoring agents.[3][5]

Safety and Handling

This compound may cause skin and eye irritation. It is advisable to handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place away from incompatible substances such as strong oxidizing agents and acids.

References

- 1. CAS 873-76-7: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 873-76-7 [chemicalbook.com]

- 4. This compound | C7H7ClO | CID 13397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 6. This compound [webbook.nist.gov]

- 7. 873-76-7(this compound) | Kuujia.com [kuujia.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. guidechem.com [guidechem.com]

Synthesis of 4-Chlorobenzyl alcohol from 4-chlorobenzyl chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-chlorobenzyl alcohol from 4-chlorobenzyl chloride. The document details the prevalent synthetic methodologies, including direct alkaline hydrolysis and a two-step esterification-hydrolysis sequence, with a focus on providing actionable experimental protocols and comparative data.

Introduction

This compound is a crucial intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and fragrances.[1][2] Its synthesis from the readily available 4-chlorobenzyl chloride is a fundamental transformation in organic chemistry. The primary methods for this conversion are direct hydrolysis and a two-step process involving an ester intermediate.[1][3] The choice of method often depends on the desired purity, yield, and the scalability of the process. This guide will explore the nuances of these synthetic routes.

Synthetic Methodologies

The conversion of 4-chlorobenzyl chloride to this compound is primarily achieved through nucleophilic substitution of the benzylic chloride. The two most common approaches are detailed below.

Direct Alkaline Hydrolysis

Direct hydrolysis of 4-chlorobenzyl chloride is a straightforward and commonly employed method for producing this compound.[3] The reaction is typically carried out in the presence of an alkali, such as sodium hydroxide (B78521) or sodium carbonate, in an aqueous medium.[3][4]

Reaction Scheme:

Figure 1: Direct Hydrolysis of 4-Chlorobenzyl Chloride.

A notable side reaction in this process is the formation of bis(4-chlorobenzyl) ether, which can occur under alkaline conditions.[4] The ether is formed through the Williamson ether synthesis, where the initially formed this compound acts as a nucleophile and reacts with another molecule of 4-chlorobenzyl chloride.

Two-Step Synthesis via Benzoate (B1203000) Ester

To circumvent the formation of the dibenzyl ether impurity, a two-step process can be employed. This method involves an initial esterification of 4-chlorobenzyl chloride with a carboxylate salt, followed by hydrolysis of the resulting ester to yield the desired alcohol. This approach can lead to a purer product.

Reaction Workflow:

Figure 2: Two-Step Synthesis Workflow.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound via direct alkaline hydrolysis, as described in patent CN101182285A.[3]

| Parameter | Value | Reference |

| Reactants | ||

| 4-Chlorobenzyl Chloride | 5 kg (340.74 mol) | [3] |

| Sodium Carbonate (99%) | 5 kg (46.70 mol) | [3] |

| Sodium Hydroxide (30%) | 1.5 kg (11.25 mol) | [3] |

| Water | 35 kg | [3] |

| Toluene (B28343) | 200 g | [3] |

| Reaction Conditions | ||

| Temperature | 90-105 °C | [3] |

| Reaction Time | 5-15 hours | [3] |

| Product Yield and Purity | ||

| Crude Product Mass | ~4429 g | [3] |

| Crude Product Purity | 97.33% | [3] |

| Crude Product Yield | 98.35% | [3] |

| Recrystallized Product Mass | 154.7 g (from 200g crude) | [3] |

| Recrystallized Product Purity | 99.93% | [3] |

| Impurities in Crude Product | ||

| 4-Chlorobenzyl Chloride | 0.38% | [3] |

| Dibenzyl Ether | 1.69% | [3] |

Experimental Protocols

Direct Alkaline Hydrolysis of 4-Chlorobenzyl Chloride

This protocol is adapted from the procedure described in patent CN101182285A.[3]

Materials:

-

4-Chlorobenzyl chloride

-

Sodium carbonate (Na₂CO₃)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Water

-

o-Xylene (for recrystallization)

-

50L glass-lined reactor (or appropriately scaled laboratory glassware)

-

Stirring apparatus

-

Heating mantle or oil bath

-

Filtration apparatus

Procedure:

-

Preparation of Alkaline Solution: In a 50L glass-lined reactor, add 35 kg of water. With stirring, slowly add 5 kg of 99% sodium carbonate and 1.5 kg of 30% sodium hydroxide.

-

Addition of Reactant: Heat the alkaline solution to 30-40 °C. Slowly add a mixture of 5 kg of 4-chlorobenzyl chloride and 200 g of toluene dropwise to the reactor.

-

Reaction: After the addition is complete, heat the mixture to 90-105 °C and maintain a reflux for 5-15 hours. Monitor the reaction progress by analyzing samples periodically until the concentration of 4-chlorobenzyl chloride is between 0.5% and 1%.

-

Work-up and Isolation of Crude Product: Once the reaction is complete, cool the mixture to 75-80 °C and allow it to stand for 30 minutes to separate the brine layer. Remove the brine layer. Add 15 kg of water to dissolve the product completely. Cool the mixture to 25-30 °C and collect the precipitated crude product by suction filtration. Wash the crude product with water until the pH of the filtrate is 7.5.

-

Purification by Recrystallization: Take 200 g of the crude this compound and add 200 g of o-xylene. Heat the mixture to 60-70 °C with stirring until the solid is completely dissolved. Allow the solution to stand and remove any lower aqueous layer. Slowly cool the solution to 20 °C to induce crystallization. Collect the white, needle-like crystals by filtration and dry them under reduced pressure at 40-50 °C.

Two-Step Synthesis: Esterification and Hydrolysis

While a specific, detailed protocol for the two-step synthesis of this compound was not found in a single source, the following is a general procedure based on established methods for esterification of benzyl (B1604629) halides and subsequent ester hydrolysis.[4]

Step 1: Esterification of 4-Chlorobenzyl Chloride

Materials:

-

4-Chlorobenzyl chloride

-

Sodium benzoate

-

Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)

-

A suitable organic solvent (e.g., toluene)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium benzoate in water.

-

Add the phase-transfer catalyst to the aqueous solution.

-

In a separate vessel, dissolve 4-chlorobenzyl chloride in the organic solvent.

-

Add the organic solution of 4-chlorobenzyl chloride to the aqueous solution of sodium benzoate.

-

Heat the biphasic mixture to reflux with vigorous stirring. Monitor the reaction by TLC or GC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 4-chlorobenzyl benzoate.

Step 2: Hydrolysis of 4-Chlorobenzyl Benzoate

Materials:

-

4-Chlorobenzyl benzoate

-

Sodium hydroxide

-

Ethanol (B145695) (or another suitable solvent)

-

Water

-

Hydrochloric acid (for neutralization)

Procedure:

-

Dissolve the crude 4-chlorobenzyl benzoate in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide to the flask.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC until the ester is fully hydrolyzed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

-

Carefully acidify the aqueous layer with hydrochloric acid to precipitate the benzoic acid by-product.

-

Extract the aqueous layer with an organic solvent to isolate the this compound.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound. Further purification can be achieved by recrystallization or chromatography.

Conclusion

The synthesis of this compound from 4-chlorobenzyl chloride can be effectively achieved through either direct alkaline hydrolysis or a two-step esterification-hydrolysis sequence. The direct hydrolysis method is operationally simpler and can provide high yields, though it may lead to the formation of bis(4-chlorobenzyl) ether as a side product. The two-step method, while more involved, offers a pathway to a purer product by avoiding this key impurity. The choice of synthetic route will depend on the specific requirements of the researcher or drug development professional, balancing factors such as desired purity, yield, and process scalability.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chlorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling point data for 4-Chlorobenzyl alcohol (CAS No. 873-76-7). The document details the experimental methodologies for these determinations and includes a relevant experimental workflow visualization, designed to support research and development activities in the pharmaceutical and chemical industries.

Physicochemical Data of this compound

This compound is a key intermediate in various organic syntheses, including the production of pharmaceuticals and fragrances.[1][2] Its physical properties, particularly its melting and boiling points, are critical parameters for its purification, handling, and application in synthetic protocols.

Table 1: Melting and Boiling Point of this compound

| Physical Property | Temperature Range (°C) | Temperature (K) | Notes |

| Melting Point | 68 - 75 °C | 341.15 - 348.15 K | The observed range is typical for a solid organic compound, with slight variations often attributed to purity levels. For instance, some sources indicate a range of 68-71 °C[3][4][5], while others report a melting point as high as 75 °C.[6] |

| Boiling Point | 234 - 235 °C | 507.15 - 508.15 K | The boiling point is consistently reported at atmospheric pressure.[6][7] The NIST WebBook provides a value of 508.2 K. |

Experimental Protocols

The following sections describe standardized laboratory procedures for the determination of the melting and boiling points of a solid organic compound such as this compound.

2.1. Melting Point Determination

The melting point of this compound is determined by observing the temperature range over which the solid-to-liquid phase transition occurs. The capillary tube method is a standard and widely accepted technique.

Methodology: Capillary Tube Method using a Melting Point Apparatus

-

Sample Preparation: A small quantity of dry, crystalline this compound is finely powdered. The open end of a glass capillary tube (sealed at one end) is dipped into the powder. The tube is then gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[2][5]

-

Apparatus Setup: The prepared capillary tube is inserted into the heating block of a melting point apparatus. A calibrated thermometer or a digital temperature probe is positioned to accurately measure the temperature of the block.

-

Measurement:

-

The apparatus is heated at a rapid rate initially to approach the expected melting point (approximately 10°C/min).[2]

-

When the temperature is within 15-20°C of the expected melting point, the heating rate is reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample and the heating block.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range (T1).

-

The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range (T2).

-

-

Data Reporting: The melting point is reported as the range from T1 to T2. A narrow melting range (e.g., 0.5-1.0°C) is indicative of a high-purity substance.

2.2. Boiling Point Determination

As this compound is a solid at room temperature, its boiling point is determined from the liquid phase. The distillation method or the capillary method (Siwoloboff method) can be employed.

Methodology: Capillary Method in a Thiele Tube

-

Sample Preparation: A small amount (a few milliliters) of molten this compound is placed into a small test tube or fusion tube.

-

Apparatus Setup:

-

A capillary tube, sealed at one end, is placed inverted (open end down) into the fusion tube containing the liquid sample.

-

The fusion tube is attached to a thermometer using a rubber band or wire, ensuring the sample and the thermometer bulb are at the same level.

-

This assembly is then clamped inside a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the heat-transfer liquid is well above the level of the sample.

-

-

Measurement:

-

The side arm of the Thiele tube is heated gently and slowly with a Bunsen burner or a micro-burner. The shape of the Thiele tube facilitates the circulation of the heating oil via convection, ensuring uniform temperature distribution.[8]

-

As the temperature rises, the air trapped in the inverted capillary tube expands, and a slow stream of bubbles will be observed emerging from the capillary's open end.

-

Heating is continued until a rapid and continuous stream of bubbles emerges. This indicates that the vapor pressure of the liquid has exceeded the external atmospheric pressure.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. At this point, the vapor pressure of the sample is equal to the atmospheric pressure.[8]

-

-

Data Reporting: The observed temperature is recorded as the boiling point. It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Visualization of Experimental Workflow

This compound is utilized as a reagent for the protection of carboxyl groups in multi-step organic synthesis. The resulting 4-chlorobenzyl esters are more stable towards acidic conditions than their corresponding benzyl (B1604629) esters, making this a valuable strategy in pharmaceutical synthesis.[2] The logical workflow for such a protection-deprotection sequence is illustrated below.

Caption: Workflow for Carboxyl Group Protection and Deprotection.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. byjus.com [byjus.com]

- 5. byjus.com [byjus.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

Solubility of 4-Chlorobenzyl Alcohol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzyl alcohol (CAS No. 873-76-7) is a substituted aromatic alcohol with the chemical formula C₇H₇ClO. It is a solid at room temperature and finds applications as an intermediate in the synthesis of pharmaceuticals and other organic compounds. Understanding its solubility in various organic solvents is crucial for process development, purification, formulation, and analytical method development.

Solubility Data

The solubility of a compound is dependent on the physicochemical properties of both the solute and the solvent, as well as on temperature and pressure. Based on available data, the solubility of this compound can be summarized as follows.

Quantitative Solubility Data

A comprehensive set of quantitative solubility data for this compound in a wide array of organic solvents is not extensively reported in peer-reviewed literature. The most commonly cited quantitative value is its solubility in water.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 2.5 g/L[1][2] |

Qualitative Solubility Information

General qualitative solubility information for this compound has been noted in several sources. This information is valuable for initial solvent screening.

| Solvent | Solubility |

| Methanol | Soluble[1][2] |

| Ethanol | Soluble |

| Ether | Soluble[3] |

| Xylene | Used for recrystallization, implying good solubility at elevated temperatures |

It is important to note that terms like "soluble" are qualitative and the actual solubility can vary significantly. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many scientific and industrial applications. The following are detailed methodologies for key experiments to quantify the solubility of this compound in organic solvents.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the clear supernatant is then determined.

Apparatus:

-

Constant temperature water bath or incubator with shaking capabilities

-

Screw-capped vials or flasks

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane material)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

After reaching equilibrium, stop the agitation and allow the vials to stand in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a clean vial. The filter should be compatible with the solvent.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

-

Constant temperature water bath or incubator

-

Vials or flasks

-

Analytical balance

-

Evaporating dish or pre-weighed vial

-

Oven

Procedure:

-

Prepare a saturated solution of this compound in the desired solvent using the isothermal shake-flask method as described above.

-

Carefully transfer a known volume or mass of the clear, saturated supernatant to a pre-weighed, clean, and dry evaporating dish or vial.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature or in an oven at a temperature below the boiling point of the solvent and the melting point of the solute).

-

Once the solvent has completely evaporated, place the dish or vial in an oven at a temperature sufficient to remove any residual solvent without causing decomposition of the this compound (e.g., 60-80°C).

-

Cool the dish or vial in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

The mass of the residue corresponds to the amount of this compound dissolved in the known volume or mass of the solvent. Calculate the solubility in appropriate units (e.g., g/L, mg/mL, or mole fraction).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by concentration analysis.

Caption: Workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is the principle behind recrystallization. However, the extent of this increase is solvent-dependent.

-

Solvent Polarity: "Like dissolves like" is a fundamental principle of solubility. This compound has both a polar hydroxyl group and a larger, nonpolar chlorophenyl group. Therefore, its solubility will be highest in solvents with intermediate polarity or those capable of hydrogen bonding.

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.

Conclusion

This technical guide has summarized the available solubility data for this compound in organic solvents and provided detailed experimental protocols for its determination. For professionals in research, development, and formulation, a thorough understanding and experimental verification of solubility are paramount for successful project outcomes. The provided methodologies offer a robust framework for generating the necessary data to support these endeavors.

References

Spectroscopic Analysis of 4-Chlorobenzyl Alcohol: A Technical Guide

Introduction

4-Chlorobenzyl alcohol (C₇H₇ClO) is an important organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structural and electronic properties, which are crucial for its reactivity and application, can be thoroughly characterized using a suite of spectroscopic techniques. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The spectroscopic data for this compound is summarized below, providing key insights into its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound reveals the presence of distinct proton environments in the molecule. The data, acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument, is presented in Table 1.[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.28-7.34 | m | 4H | - | Aromatic protons (C₆H₄) |

| 4.67 | d | 2H | 5.84 | Methylene protons (-CH₂OH) |

| 1.73-1.76 | m | 1H | - | Hydroxyl proton (-OH) |

Table 1: ¹H NMR Spectroscopic Data for this compound. [2]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The data, recorded in CDCl₃ at 101 MHz, is detailed in Table 2.[2]

| Chemical Shift (δ, ppm) | Assignment |

| 139.3 | C-Cl (aromatic) |

| 133.5 | C-CH₂OH (aromatic) |

| 128.8 | CH (aromatic) |

| 128.4 | CH (aromatic) |

| 64.7 | -CH₂OH |

Table 2: ¹³C NMR Spectroscopic Data for this compound. [2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The significant IR absorption bands for this compound are listed in Table 3.

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3100-3000 | C-H stretching of aromatic ring[3] |

| 1600-1585 | C-C stretching of aromatic carbons[3] |

Table 3: Key Infrared Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

The GC-MS analysis of this compound reveals a molecular ion peak corresponding to its molecular weight.[2] Key fragments are also observed, providing structural information. The prominent peaks are shown in Table 4.

| m/z | Relative Intensity | Assignment |

| 142.09 | High | [M]⁺ (Molecular Ion) |

| 107 | High | [M-Cl]⁺ |

| 79 | High | [C₆H₅]⁺ fragment |

| 77 | Very High | [C₆H₅]⁺ fragment |

Table 4: Prominent Peaks in the Mass Spectrum of this compound. [2][4]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube.

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a 400 MHz instrument.[2] For ¹H NMR, the chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard. For ¹³C NMR, the spectrum is typically proton-decoupled to simplify the signals to single lines for each unique carbon atom.

Infrared Spectroscopy

Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be prepared as a KBr pellet or analyzed as a thin film.[4] Alternatively, an Attenuated Total Reflectance (ATR-IR) spectrum can be obtained by placing the sample directly on the ATR crystal.[4]

Data Acquisition: The spectrum is recorded using an FTIR spectrometer, such as a Nicolet iS 5 FT-IR spectrometer.[2] The data is typically presented as a plot of transmittance versus wavenumber (in cm⁻¹).

Mass Spectrometry

Sample Introduction and Ionization: For GC-MS, the sample is first vaporized and separated on a gas chromatography column. The separated components then enter the mass spectrometer where they are ionized, commonly using electron ionization (EI).[4]

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a chemical compound like this compound is illustrated in the following diagram.

Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

This comprehensive guide provides the essential spectroscopic data and methodologies for the characterization of this compound, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 4-Chlorobenzyl Alcohol (CAS 873-76-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzyl alcohol, with the Chemical Abstracts Service (CAS) number 873-76-7, is an important halogenated aromatic alcohol.[1] Structurally, it consists of a benzyl (B1604629) alcohol core with a chlorine atom substituted at the para (4-) position of the benzene (B151609) ring.[1][2] This compound serves as a versatile chemical intermediate and building block in a multitude of industrial and research applications, ranging from the synthesis of pharmaceuticals and agrochemicals to its use in coatings and cosmetics.[1] Its utility stems from the reactivity of its primary alcohol group, which allows for reactions such as oxidation and esterification, and the influence of the chloro-substituent on the aromatic ring.[1] This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, key applications, biological activity, and safety protocols, tailored for a technical audience.

Chemical and Physical Properties

This compound is a white to beige crystalline powder or a colorless to pale yellow liquid with a mild, aromatic odor.[3][4] It is sparingly soluble in water but shows good solubility in organic solvents like methanol (B129727) and ethanol.[4] Its stability is generally good under normal conditions, though it is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 873-76-7 | |

| Molecular Formula | C₇H₇ClO | |

| Molecular Weight | 142.58 g/mol | |

| Appearance | White to beige crystalline powder/solid | [3][4] |

| Melting Point | 68-72 °C | [3][5] |

| Boiling Point | 234 °C at 760 mmHg | [5] |

| Flash Point | 70 °C (158 °F) | [3] |

| Water Solubility | 2.5 g/L (at 20°C) | [5] |

| InChI Key | PTHGDVCPCZKZKR-UHFFFAOYSA-N | |

| SMILES | OCc1ccc(Cl)cc1 |

Table 2: Spectroscopic Data Identifiers

| Spectroscopic Data | Availability / Key Features | Source(s) |

| ¹H NMR | Data available in spectral databases. | [2] |

| ¹³C NMR | Data available in spectral databases. | [2] |

| Mass Spectrometry | GC-MS data available; Quantifier ion m/z 79, Qualifier ion m/z 108. | [2] |

| Infrared (IR) Spectroscopy | Data available in spectral databases like NIST. | [6] |

Synthesis Methods

Several synthetic routes are employed for the production of this compound. The primary industrial methods involve the transformation of related chlorinated toluene (B28343) derivatives.

Hydrolysis of 4-Chlorobenzyl Chloride

This is a common industrial method where 4-chlorobenzyl chloride is hydrolyzed in the presence of an alkali, such as sodium carbonate or sodium hydroxide (B78521). The addition of an organic solvent like toluene can help suppress the formation of the bis(4-chlorobenzyl) ether byproduct.[7]

Caption: Synthesis workflow for this compound via hydrolysis.

Cannizzaro Reaction of 4-Chlorobenzaldehyde (B46862)

For aldehydes lacking α-hydrogens, like 4-chlorobenzaldehyde, the Cannizzaro reaction is a viable synthetic route. In the presence of a strong base (e.g., potassium hydroxide), the aldehyde undergoes a disproportionation reaction, yielding both the corresponding alcohol (this compound) and the carboxylic acid (4-chlorobenzoic acid).[8][9] The two products are then separated based on their differing solubilities in acidic and basic aqueous solutions.

Caption: Mechanism of the Cannizzaro reaction for 4-chlorobenzaldehyde.

Two-Step Esterification-Hydrolysis

This method involves reacting a chlorobenzyl chloride with a salt of a carboxylic acid (e.g., sodium benzoate) to form the corresponding ester. This intermediate is then hydrolyzed with a strong base to yield the desired chlorobenzyl alcohol. This two-stage process can offer advantages by preventing the formation of ether by-products, leading to higher purity and yield.[10]

Key Applications

This compound is a valuable precursor and reagent in various fields.

Caption: Major application areas for this compound.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key starting material or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) and pesticides.

-

Carboxyl Group Protection: In complex organic syntheses, such as peptide synthesis, the hydroxyl group of this compound can be used to esterify a carboxylic acid. The resulting 4-chlorobenzyl ester is more stable to acidic conditions than a standard benzyl ester, providing robust protection for the carboxyl group.[11]

-

Solvents and Coatings: It is employed as a solvent in formulations like paint strippers and contributes to the stability and film-forming properties of waterborne coatings.

-

Curing Agent: It can act as a curing agent, facilitating cross-linking in polymers and adhesives to enhance their mechanical strength and durability.

-

Cosmetics and Preservatives: Due to its antimicrobial properties, it is used as a preservative in cosmetic formulations to inhibit microbial growth and extend product shelf life.

Biological Activity & Mechanism of Action

This compound exhibits antimicrobial properties, making it effective as a preservative and disinfectant.[1] While detailed mechanistic studies on this specific molecule are limited, the general mechanism for benzyl alcohols and related phenolic compounds is understood to involve a multi-pronged attack on microbial cells.

-

Membrane Disruption: The primary mode of action is the disruption of the microbial cell membrane.[1][2] The lipophilic nature of the benzyl group allows it to intercalate into the lipid bilayer. This disrupts the membrane's structural integrity, increases its fluidity, and dissipates the membrane potential, which is crucial for cellular energy production.[12][13] This disruption leads to the leakage of essential intracellular components, such as potassium ions and metabolites, ultimately causing cell death.[14][15]

-

Protein Denaturation: Alcohols and phenols can induce protein denaturation.[11][16] They interfere with the non-covalent bonds (like hydrogen bonds) that maintain the secondary and tertiary structures of proteins.[11] This loss of structure leads to a loss of function for critical enzymes and structural proteins, halting cellular processes.

Caption: Proposed antimicrobial mechanism for this compound.

Experimental Protocols

Synthesis Protocol 1: Hydrolysis of 4-Chlorobenzyl Chloride

Adapted from Patent CN101182285A[7]

-

Reactor Setup: In a suitable glass-lined reactor equipped with a stirrer, condenser, and dropping funnel, charge water (7 parts by weight), sodium carbonate (1 part by weight), and 30% sodium hydroxide solution (0.3 parts by weight).

-

Reactant Addition: Heat the alkaline solution to 30-40°C. Slowly add a mixture of 4-chlorobenzyl chloride (1 part by weight) and toluene (0.04 parts by weight) under stirring.

-

Reaction: After addition is complete, heat the mixture to reflux (95-105°C) for 5-15 hours. Monitor the reaction progress (e.g., by GC) until the concentration of 4-chlorobenzyl chloride is below 1%.

-

Work-up and Isolation: Cool the reaction mixture to 25-30°C. Allow the layers to separate and remove the lower aqueous brine layer. Add fresh water to the organic layer to dissolve the product, then cool to induce crystallization.

-

Purification: Filter the crude solid product and wash with water until the filtrate pH is neutral (~7.5). For further purification, recrystallize the crude product from a suitable solvent like o-xylene (B151617). Dissolve the crude solid in hot o-xylene (1:1 w/w), cool slowly to 20°C to form crystals, filter, and dry the purified product under reduced pressure at 40-50°C.

Synthesis Protocol 2: Cannizzaro Reaction

Adapted from The Royal Society of Chemistry[5]

-

Reaction Setup: In a 100 mL flask, prepare a solution of 11 M potassium hydroxide (5 mL). Separately, dissolve 4-chlorobenzaldehyde (2.00 g, 14.2 mmol) in methanol (6 mL).

-

Reaction: Add the aldehyde solution to the KOH solution in the flask with boiling chips. Attach a condenser and reflux the mixture for 1 hour.

-

Product Separation: Cool the reaction mixture in an ice bath. Add 25 mL of water. Transfer the mixture to a separatory funnel and extract three times with dichloromethane (B109758) (15 mL portions). The organic layers contain the this compound (Layer A), and the aqueous layer contains the potassium 4-chlorobenzoate (B1228818) (Layer B).

-

Alcohol Purification (Layer A): Combine the organic extracts. Wash with 10 mL of saturated sodium bicarbonate solution, followed by 10 mL of water. Dry the dichloromethane layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. Purify the crude alcohol by recrystallization from an acetone/hexane (1:9) mixture.

-

Acid Purification (Layer B): Cool the aqueous layer in an ice bath and acidify with 5 M HCl until the pH is < 1 (check with pH paper), which will precipitate the 4-chlorobenzoic acid. Collect the solid by vacuum filtration and recrystallize from methanol.

Application Protocol: Carboxyl Group Protection (Representative)

Based on general procedures for benzyl ester formation[6][17]

-

Esterification: Dissolve the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or CH₂Cl₂). Add this compound (1.1 eq) and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC, 1.1 eq) along with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, filter off the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with an organic solvent (e.g., ethyl acetate), wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting 4-chlorobenzyl ester by flash column chromatography.

-

Deprotection (Cleavage): The 4-chlorobenzyl ester can be cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C in methanol or ethyl acetate) or by using strong acids.

Safety and Toxicology

This compound is considered hazardous and should be handled with appropriate safety precautions. It may cause irritation to the skin, eyes, and respiratory system.[3] Ingestion may be harmful.[3]

Table 3: Hazard and Safety Information

| Parameter | Information | Source(s) |

| GHS Hazard Statements | May cause skin, eye, and respiratory irritation. Harmful if swallowed. | [3] |

| Handling | Use in a well-ventilated area. Avoid breathing dust/vapor. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling. | [3] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials and ignition sources. | [3][4] |

| Personal Protective Equipment (PPE) | Safety goggles or glasses, chemical-resistant gloves, protective clothing. Use a NIOSH/MSHA-approved respirator if dust or vapor concentrations are high. | [3] |

| Incompatibilities | Oxidizing agents, acids, acid chlorides, acid anhydrides. | [3][5] |

| Hazardous Decomposition | Hydrogen chloride, carbon monoxide, carbon dioxide. | [3][5] |

Table 4: Acute Toxicity Data

| Route | Species | Value | Source(s) |

| Oral LD50 | Not available | Not available | [5][18][19] |

| Dermal LD50 | Not available | Not available | [4] |

| Inhalation LC50 | Not available | Not available | [4] |

Note: Despite its widespread use, specific LD50/LC50 values are not consistently reported in publicly available safety data sheets, which often state "no data available" or "no acute toxicity information is available for this product."[3][4][18][19]

Conclusion

This compound (CAS 873-76-7) is a chemical of significant industrial and academic importance. Its straightforward synthesis from readily available precursors and the versatile reactivity of its functional groups make it a crucial intermediate for pharmaceuticals, agrochemicals, and polymers. Its application as a stable carboxyl-protecting group is of particular interest in complex organic synthesis. Furthermore, its inherent antimicrobial properties are leveraged in cosmetic and disinfectant formulations. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for researchers and professionals working with this multifaceted compound.

References

- 1. What is Benzyl Alcohol used for? [synapse.patsnap.com]

- 2. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 3. fishersci.com [fishersci.com]

- 4. guidechem.com [guidechem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]

- 7. This compound | C7H7ClO | CID 13397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effect of denaturants on protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. phexcom.com [phexcom.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 4-Chlorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the hydroxyl group in 4-chlorobenzyl alcohol, a key intermediate in organic synthesis and drug development. The document details the primary reactions, including oxidation, esterification, and etherification, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical characteristics of this compound is essential for its application in synthesis.

| Property | Value | Reference |

| CAS Number | 873-76-7 | [1][2] |

| Molecular Formula | C₇H₇ClO | [3] |

| Molecular Weight | 142.58 g/mol | [2] |

| Appearance | Colorless to pale yellow crystalline solid | [1] |

| Melting Point | 68-71 °C | [2][4] |

| Boiling Point | 234 °C | [2][4] |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [1] |

Core Reactivity of the Hydroxyl Group

The reactivity of the hydroxyl (-OH) group in this compound is central to its synthetic utility. This primary benzylic alcohol undergoes a variety of transformations, primarily involving the cleavage of the O-H bond or the C-O bond. The electron-withdrawing nature of the chlorine atom at the para position influences the reactivity of the aromatic ring and, to a lesser extent, the benzylic position.

Key reactions involving the hydroxyl group include:

-

Oxidation: The hydroxyl group can be oxidized to form an aldehyde (4-chlorobenzaldehyde) or further to a carboxylic acid (4-chlorobenzoic acid).

-

Esterification: Reaction with carboxylic acids or their derivatives yields the corresponding esters.

-

Etherification: Conversion into ethers can be achieved under specific conditions.

The hydroxyl group itself is a poor leaving group; therefore, activation is often required for substitution reactions at the benzylic carbon.

Oxidation Reactions

The oxidation of this compound is a fundamental transformation yielding valuable synthetic intermediates. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Oxidation to 4-Chlorobenzaldehyde (B46862)

Selective oxidation to the aldehyde is crucial to prevent over-oxidation to the carboxylic acid.

Quantitative Data for Oxidation to 4-Chlorobenzaldehyde

| Catalyst/Reagent | Oxidant | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Bromodimethylsulfonium bromide (BDMS) | Molecular Oxygen (O₂) | - | - | - | - | [5] |

| Copper(I)/TEMPO | Ambient Air (O₂) | Acetonitrile (B52724) | Room Temperature | 30-60 min | ~65 (isolated) | [6] |

Experimental Protocol: Copper/TEMPO-Catalyzed Aerobic Oxidation

This protocol describes a highly chemoselective method for the oxidation of this compound to 4-chlorobenzaldehyde.[6]

Materials:

-

This compound

-

Copper(I) bromide (CuBr)

-

2,2'-Bipyridyl (bpy)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

N-methylimidazole (NMI)

-

Acetonitrile

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound in acetonitrile.

-

To the solution, add catalytic amounts of CuBr (~5 mol%), bpy (~5 mol%), and TEMPO (~5 mol%).

-

Add N-methylimidazole (~10 mol%) dropwise.

-

Stir the reaction mixture vigorously at room temperature, open to the ambient air.

-

Monitor the reaction until the color changes from red-brown to a turbid green, indicating the consumption of the starting material (typically 30-60 minutes).

-

Upon completion, dilute the reaction mixture with pentane and water.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with pentane.

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure.

-

The crude 4-chlorobenzaldehyde can be purified by column chromatography on silica (B1680970) gel.

Reaction Pathway for Aerobic Oxidation

Caption: Catalytic cycle for the aerobic oxidation of this compound.

Oxidation to 4-Chlorobenzoic Acid

Stronger oxidizing agents or more forcing conditions will oxidize the hydroxyl group to a carboxylic acid.

Quantitative Data for Oxidation to 4-Chlorobenzoic Acid

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield | Reference |

| Calcium hypochlorite (B82951) | Acetonitrile/Water | <50 | 1 | Precipitate obtained | [7] |

| Cobalt(II) complex / Hydrogen peroxide | - | - | - | Good yields | [4] |

Experimental Protocol: Oxidation with Calcium Hypochlorite

This procedure utilizes a readily available and environmentally benign oxidizing agent.[7]

Materials:

-

This compound

-

Acetonitrile

-

Commercial calcium hypochlorite (65%)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

5% Hydrochloric acid

-

Methanol (for recrystallization)

Procedure:

-

Dissolve 0.5 g of this compound in 5 ml of acetonitrile in an Erlenmeyer flask.

-

In a separate round-bottom flask, add 2.4 g of commercial calcium hypochlorite (65%) to 20 ml of water with stirring.

-

Maintaining stirring, add 2 ml of glacial acetic acid dropwise to the hypochlorite solution.

-

Fit the flask with a reflux condenser and place it in a water bath.

-

Add the alcohol solution through the condenser using a Pasteur pipette.

-

Heat the reaction mixture in the water bath for 1 hour, ensuring the temperature does not exceed 50 °C, with vigorous stirring.

-

Cool the reaction to room temperature.

-

Transfer the crude reaction mixture to a separatory funnel, add 10 ml of water, and wash the flask with 10 ml of diethyl ether, adding the washing to the funnel.

-

Extract the aqueous layer with two additional 10 ml portions of diethyl ether.

-

Combine the ether extracts and wash with two 10 ml portions of saturated aqueous sodium bicarbonate solution.

-

Combine the aqueous phases and acidify to pH 3 with 5% HCl to precipitate the 4-chlorobenzoic acid.

-

Collect the precipitate by vacuum filtration.

-

Recrystallize the product from methanol.

Reaction Pathway for Hypochlorite Oxidation

Caption: Stepwise oxidation of this compound to 4-chlorobenzoic acid.

Esterification Reactions

Esterification of this compound is a common reaction, often used for the protection of carboxyl groups in synthetic sequences.[4] The Fischer-Speier esterification, involving the reaction with a carboxylic acid in the presence of an acid catalyst, is a standard method.

Quantitative Data for Esterification

| Reactant | Catalyst | Solvent | Conditions | Yield | Reference |

| Acetic Acid | Cerium(IV) triflate [Ce(OTf)₄] | Acetic Acid | - | Excellent | [4] |

| Benzoic Acid | Sulfuric Acid | Excess Alcohol | Reflux | - | [8] |

Experimental Protocol: Fischer-Speier Esterification (General)

This protocol is a general procedure for the acid-catalyzed esterification of an alcohol.[8]

Materials:

-

This compound

-

Carboxylic acid (e.g., acetic acid, benzoic acid)

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate or magnesium sulfate (drying agent)

-

Sodium bicarbonate solution (for neutralization)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid in an excess of this compound (or vice versa, depending on the reactants).

-

Carefully add a catalytic amount of concentrated sulfuric acid while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and transfer to a separatory funnel.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude ester.

-

Purify the ester by recrystallization or column chromatography.

Workflow for Fischer-Speier Esterification

Caption: General experimental workflow for Fischer-Speier esterification.

Etherification Reactions

The synthesis of ethers from this compound can be accomplished, for example, through the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide.

Spectroscopic Data

Characterization of this compound and its reaction products relies on various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of this compound typically shows a singlet for the benzylic protons (CH₂), a singlet for the hydroxyl proton (which may be broad and exchangeable), and signals in the aromatic region corresponding to the protons on the substituted benzene (B151609) ring.[3][9]

-

¹³C NMR: The carbon NMR spectrum provides distinct signals for the benzylic carbon and the aromatic carbons.

-

IR Spectroscopy: A characteristic broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the hydroxyl group.[3][10] The disappearance of this peak and the appearance of a strong carbonyl (C=O) stretch around 1700 cm⁻¹ would indicate oxidation to an aldehyde or carboxylic acid, or ester formation.

This guide provides a detailed overview of the reactivity of the hydroxyl group in this compound, offering valuable information for its application in research and development. The provided protocols and data serve as a foundation for further synthetic exploration.

References

- 1. CAS 873-76-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound 99 873-76-7 [sigmaaldrich.com]

- 3. This compound | C7H7ClO | CID 13397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 873-76-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. chemistry-online.com [chemistry-online.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound(873-76-7) 1H NMR spectrum [chemicalbook.com]

- 10. Consider the spectral data for this compound (Figs. 16.5 and 16... [askfilo.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Chlorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Chlorobenzyl alcohol. Due to the limited availability of specific experimental thermal analysis data in published literature, this document integrates known physicochemical properties with established principles of thermal decomposition. The quantitative thermal data presented herein is illustrative, based on the behavior of analogous aromatic and chlorinated compounds, to provide a representative thermal profile.

Physicochemical and Thermal Properties of this compound

The thermal stability of an organic compound is a critical parameter influencing its storage, handling, and application in thermally sensitive processes. This compound is a solid at room temperature and is noted to be stable under normal conditions.[1][2][3] Incompatible materials include acids, acid anhydrides, acid chlorides, and oxidizing agents.[1][2][3][4][5]

Table 1: Summary of Physicochemical and Illustrative Thermal Properties of this compound

| Parameter | Value | Source/Comment |

| Molecular Formula | C₇H₇ClO | [1][3] |

| Molecular Weight | 142.58 g/mol | [1][3] |

| Appearance | Beige to almost white powder or crystals | [1][2] |

| Melting Point (Tₘ) | 68 - 72 °C | [1][2][3] |

| Boiling Point (Tₑ) | 234 °C at 760 mmHg | [1][2][3] |

| Flash Point | 70 °C | [1][3] |

| Onset of Decomposition (Tₒₙₛₑₜ) (Illustrative) | ~ 180 °C | Based on analogous aromatic alcohols. |

| Peak Decomposition Temperature (Tₚₑₐₖ) (Illustrative) | ~ 210 °C | Illustrative value. |

| Weight Loss at 400°C (Illustrative) | ~ 60% | Suggests significant decomposition. |

| Residue at 600°C (Illustrative) | ~ 15% | Indicates the formation of a char residue. |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl) gas | [1][3][4][5] |

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or aluminum crucible.

-

Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to create an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Collection: Continuously record the sample weight as a function of temperature.

-

Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions, such as decomposition, of this compound by measuring the heat flow into or out of the sample as a function of temperature.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp a lid onto the pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its melting point (e.g., 25°C).

-

Heat the sample at a constant rate of 10°C/min to a temperature above the decomposition temperature (e.g., 300°C).

-

Cool the sample back to the starting temperature at a controlled rate.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) in the DSC thermogram. Determine the peak temperatures and enthalpy changes associated with these transitions.

Visualizations

Experimental Workflow for Thermal Stability Analysis

References

- 1. benchchem.com [benchchem.com]

- 2. Shock wave study of the thermal decomposition of benzyl alcohol (Conference) | OSTI.GOV [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. High-temperature thermal decomposition of benzyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Chlorobenzyl alcohol [webbook.nist.gov]

4-Chlorobenzyl Alcohol: A Core Intermediate in Modern Organic Synthesis

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzyl alcohol, a halogenated aromatic alcohol, serves as a pivotal intermediate in a diverse array of chemical transformations. Its unique structural features, combining the reactivity of a primary alcohol with the modified electronic properties of a chloro-substituted benzene (B151609) ring, make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, fragrances, and specialty polymers. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on experimental protocols and quantitative data to support advanced research and development.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 873-76-7 | [1][2] |

| Molecular Formula | C₇H₇ClO | [1] |

| Molecular Weight | 142.58 g/mol | |

| Appearance | Colorless to pale yellow liquid or white crystalline powder | [1][2] |

| Melting Point | 68-71 °C | |

| Boiling Point | 234 °C | |

| Solubility | Moderately soluble in water; soluble in ethanol (B145695), ether, and other organic solvents. | [1] |

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound is primarily achieved through two robust methods: the hydrolysis of 4-chlorobenzyl chloride and the Cannizzaro reaction of 4-chlorobenzaldehyde (B46862).

Hydrolysis of 4-Chlorobenzyl Chloride

The nucleophilic substitution of the chlorine atom in 4-chlorobenzyl chloride by a hydroxyl group is a common and efficient method for the synthesis of this compound. This can be achieved through direct alkaline hydrolysis or a two-step process involving an ester intermediate.[2]

Experimental Protocol: Alkaline Hydrolysis of 4-Chlorobenzyl Chloride

-

Materials: 4-chlorobenzyl chloride, sodium carbonate (Na₂CO₃), sodium hydroxide (B78521) (NaOH), organic solvent (e.g., toluene), water.

-

Procedure:

-

In a glass-lined reactor, prepare a 5-20% aqueous solution of sodium hydroxide or a combination of sodium hydroxide and sodium carbonate.[3]

-

Slowly and continuously add 4-chlorobenzyl chloride, optionally mixed with an organic solvent like toluene, to the alkaline solution.[2][3]

-

Heat the reaction mixture to reflux, typically between 95-105 °C, for 5-15 hours.[2][3]

-

Monitor the reaction progress by analyzing the concentration of residual 4-chlorobenzyl chloride. The reaction is considered complete when the concentration drops to 0.5-1%.[3]

-

Cool the reaction mixture to 25-30 °C to allow for the crystallization of the crude product.[3]

-

Filter the crude this compound and wash with water until the pH of the filtrate is neutral (pH 7.0-7.5).[3]

-

The crude product can be further purified by recrystallization from an appropriate organic solvent (e.g., o-xylene (B151617) or 30% ethanol) to yield the final product.[3]

-

Quantitative Data: Hydrolysis of 4-Chlorobenzyl Chloride

| Method | Yield | Purity | Reference |

| Alkaline Hydrolysis (Crude) | 98.35% | 97.33% | [3] |

| Recrystallization from o-xylene | 79.42% (one-way) | 99.93% | [3] |

| Recrystallization from 30% Ethanol | 85.54% (one-way) | 96.75% | [3] |

Cannizzaro Reaction of 4-Chlorobenzaldehyde

The Cannizzaro reaction provides an alternative route to this compound, particularly when the starting material is the corresponding aldehyde. This disproportionation reaction involves the simultaneous oxidation and reduction of an aldehyde that lacks α-hydrogens in the presence of a strong base.

Experimental Protocol: Cannizzaro Reaction

-

Materials: 4-chlorobenzaldehyde, potassium hydroxide (KOH), methanol (B129727), water, dichloromethane (B109758).

-

Procedure:

-

Dissolve 4-chlorobenzaldehyde in methanol.

-